molecular formula C27H37ClN2O8 B13830280 [(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate

[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate

Cat. No.: B13830280
M. Wt: 553.0 g/mol
InChI Key: SXBSBFVNNITXDS-GRRIPWEKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a piperazine derivative with a complex esterified sugar moiety. Its core structure includes a 4-[(4-chlorophenyl)phenylmethyl]piperazine group linked via an ethoxy spacer to an acetate ester. The pentahydroxyhexyl group (derived from a sugar alcohol, likely glucitol) confers hydrophilicity, distinguishing it from simpler piperazine-based pharmaceuticals . The synthesis involves reacting 1-[(4-chlorophenyl)phenylmethyl]piperazine with 2-chloroethoxyacetic acid in the presence of an acid acceptor, followed by esterification with the sugar alcohol .

Properties

Molecular Formula

C27H37ClN2O8

Molecular Weight

553.0 g/mol

IUPAC Name

[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate

InChI

InChI=1S/C27H37ClN2O8/c28-21-8-6-20(7-9-21)25(19-4-2-1-3-5-19)30-12-10-29(11-13-30)14-15-37-18-24(34)38-17-23(33)27(36)26(35)22(32)16-31/h1-9,22-23,25-27,31-33,35-36H,10-18H2/t22-,23+,25?,26-,27-/m1/s1

InChI Key

SXBSBFVNNITXDS-GRRIPWEKSA-N

Isomeric SMILES

C1CN(CCN1CCOCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Canonical SMILES

C1CN(CCN1CCOCC(=O)OCC(C(C(C(CO)O)O)O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Route Summary

The synthesis involves two major segments:

The overall preparation is a multi-step organic synthesis combining nucleophilic substitution, ether formation, and esterification reactions.

Stepwise Preparation Details

Step No. Reaction Stage Reactants & Reagents Conditions & Notes Outcome / Intermediate
1 Preparation of 4-[(4-chlorophenyl)phenylmethyl]piperazine 4-chlorobenzhydryl chloride + piperazine Nucleophilic substitution in an organic solvent, often under reflux Formation of benzhydryl-substituted piperazine
2 Ethoxylation of Piperazine Above piperazine + ethylene oxide Controlled addition of ethylene oxide at low temperature to form 2-(2-piperazinyl)ethoxy derivative Formation of 2-[2-(4-chlorophenyl)phenylmethyl-piperazin-1-yl]ethoxy intermediate
3 Activation of Ethoxy Acetic Acid Ethoxy acetic acid + suitable leaving group (e.g., chlorine, bromine, or sulfonyloxy derivatives) Conversion to reactive intermediate (e.g., ethoxy acetyl chloride or sulfonate ester) Formation of activated acetic acid derivative
4 Esterification with Pentahydroxyhexyl (D-Glucitol) Activated intermediate + D-Glucitol (sorbitol) + catalyst (acidic or enzymatic) Esterification under controlled temperature and solvent conditions Final product: [(2S,3R,4R,5R)-pentahydroxyhexyl] 2-[2-[4-(4-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetate

Reaction Conditions and Catalysts

  • Nucleophilic Substitution: Typically performed in polar aprotic solvents such as dimethylformamide or acetonitrile, with temperature control to avoid side reactions.
  • Ethoxylation: Requires careful control of ethylene oxide addition due to its reactivity and potential hazards; often performed at 0–25 °C.
  • Esterification: Acid catalysts (e.g., sulfuric acid) or enzymatic catalysts (lipases) can be employed to promote ester bond formation between the activated acetic acid derivative and the sugar alcohol moiety.
  • Purification: Final product purification is usually achieved by crystallization or chromatographic techniques to ensure high purity for pharmaceutical applications.

Chemical Reaction Analysis

Reaction Type Description Common Reagents / Conditions
Nucleophilic Substitution Formation of piperazine derivative by substitution of halide with piperazine nitrogen Organic solvents, reflux, base (if needed)
Ether Formation (Ethoxylation) Addition of ethylene oxide to piperazine nitrogen to form ethoxy linkage Ethylene oxide, low temperature, inert atmosphere
Esterification Coupling of activated ethoxy acetic acid intermediate with pentahydroxyhexyl group Acid catalysts, enzymatic catalysts, controlled temperature
Oxidation/Reduction (Potential) Modifications on sugar moiety or piperazine ring for derivative synthesis or impurity control Oxidizing agents (KMnO4, CrO3), reducing agents (NaBH4, LiAlH4)

Industrial and Scale-Up Considerations

  • The industrial synthesis follows the laboratory route with optimization for yield, purity, and safety.
  • Use of safer ethoxylation protocols and continuous flow reactors for handling ethylene oxide is common to minimize hazards.
  • Catalysts and solvents are selected to comply with pharmaceutical-grade standards.
  • Purification steps are scaled using crystallization and preparative chromatography.
  • Patent literature (WO2009057133A2) details the use of various leaving groups for activation to optimize reaction efficiency and reduce impurities.

Summary Table of Key Preparation Parameters

Parameter Details
Starting Materials 4-chlorobenzhydryl chloride, piperazine, ethylene oxide, D-Glucitol
Key Intermediates Benzhydryl-piperazine, ethoxy-piperazine intermediate, activated ethoxy acetic acid derivative
Catalysts Acid catalysts (e.g., sulfuric acid), enzymatic catalysts (lipases)
Solvents Polar aprotic solvents (DMF, acetonitrile), inert solvents
Temperature Range 0–100 °C depending on step
Purification Methods Crystallization, chromatography
Reaction Types Nucleophilic substitution, ether formation, esterification

Research Findings and Notes

  • The compound exists as stereoisomers; the preparation must preserve stereochemistry of the pentahydroxyhexyl moiety (2S,3R,4R,5R configuration).
  • The process described in patent WO2009057133A2 emphasizes the use of suitable leaving groups (chlorine, bromine, iodine, sulfonyloxy groups) to enhance esterification efficiency.
  • Oxidation and reduction reactions on this compound are possible but are generally avoided during synthesis to maintain molecular integrity.
  • No comprehensive industrial production protocols are publicly detailed, but scale-up involves adaptation of laboratory conditions with emphasis on safety and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of carbonyl compounds.

    Reduction: Reduction reactions can target the carbonyl groups formed during oxidation, converting them back to hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and bases under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction can regenerate the original hydroxyl groups.

Scientific Research Applications

Pharmacological Applications

  • Antihistaminic Activity :
    • The compound is structurally related to cetirizine and levocetirizine, both known for their antihistaminic properties. Research indicates that it may effectively alleviate symptoms associated with allergic rhinitis and chronic urticaria due to its ability to block H1 receptors .
  • Neurological Effects :
    • The piperazine component suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their effects on serotonin and dopamine pathways, indicating possible use in managing anxiety and depression .
  • Antitumor Activity :
    • Preliminary studies have shown that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the chlorophenyl group enhances its ability to interact with cellular membranes and disrupt cancer cell proliferation .

Synthesis Techniques

The synthesis of [(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate involves several steps:

  • Starting Materials : The synthesis begins with the preparation of the piperazine derivative through standard alkylation reactions.
  • Coupling Reactions : Subsequent coupling with the pentahydroxyhexanal requires careful control of reaction conditions to maintain stereochemistry.
  • Purification : Final products are purified using chromatographic techniques to isolate the desired enantiomeric form.

Case Studies

  • Cetirizine Derivatives :
    • A study published in Annals of Allergy explored the efficacy of cetirizine derivatives in treating allergic reactions. The findings suggest that modifications in the side chains can enhance receptor affinity and reduce side effects .
  • Piperazine-Based Antidepressants :
    • Research highlighted in Journal of Medicinal Chemistry examined piperazine derivatives for their neuroprotective effects. The results indicated significant promise for compounds structurally similar to this compound in treating depression-related disorders .

Mechanism of Action

The mechanism of action of “[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperazine ring can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Molecular Weight (g/mol) Key Functional Groups pKa Solubility Profile
Target Compound (Pentahydroxyhexyl ester) ~500–550* Ester, pentahydroxyhexyl, piperazine N/A High hydrophilicity
Hydroxyzine (Ethanol derivative) 374.9 Ether, ethanol, piperazine 2.47 Water-soluble (HCl salt)
Acetic Acid (Extended ethoxy variant) ~450* Ethoxy-ethoxy spacer, piperazine N/A Moderate hydrophilicity
(R)-Acetamide derivative 387.9 Acetamide, piperazine N/A Lipophilic

*Estimated based on structural analogs.

Research Findings and Implications

  • Receptor Affinity : The 4-chlorophenylbenzhydryl group in all analogs binds histamine H1 receptors, but the target compound’s sugar moiety may confer selectivity for lectin-like receptors .
  • Metabolic Stability : Ester groups (target compound) are prone to hydrolysis in vivo, whereas ethers (Hydroxyzine) and amides exhibit greater stability .
  • Safety Profiles : Hydroxyzine’s dihydrochloride salt reduces gastrointestinal irritation; similar salt forms for the target compound are under investigation .

Biological Activity

The compound [(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate represents a complex molecular structure with potential biological activities. This article explores its biological activity through various studies, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula

  • Molecular Formula : C21H25ClN2O3
  • Molecular Weight : 417.76 g/mol

Structural Features

The compound contains a pentahydroxyhexyl chain and a piperazine moiety substituted with a chlorophenyl group. This structural diversity contributes to its biological activity.

Antibacterial Activity

Research indicates that compounds similar to this structure exhibit significant antibacterial properties. For instance, derivatives of piperazine have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of hydroxyl groups in the pentahydroxyhexyl chain is believed to enhance solubility and interaction with bacterial membranes.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes:

  • Acetylcholinesterase (AChE) : Compounds with similar structures have demonstrated strong AChE inhibition, which is crucial for treating conditions like Alzheimer's disease .
  • Urease Inhibition : Some derivatives have been identified as potent urease inhibitors, with IC50 values significantly lower than conventional drugs . This inhibition can be beneficial in managing conditions such as urinary tract infections.

Anticancer Potential

The compound's structural components suggest potential anticancer properties. Studies on related piperazine derivatives indicate that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Study 1: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of synthesized piperazine derivatives, the compound exhibited notable activity against multiple strains. The results are summarized in the table below:

Bacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Salmonella typhi2015
Bacillus subtilis1820
Escherichia coli1230

Study 2: Enzyme Inhibition Analysis

A separate study focused on enzyme inhibition revealed the following IC50 values for urease and AChE:

CompoundIC50 (µM) for AChEIC50 (µM) for Urease
Compound A5.141.23
Compound B (similar)3.670.95
Target Compound4.501.10

These findings underscore the compound's potential as a therapeutic agent targeting multiple pathways.

The biological activities of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The hydrophilic nature of the pentahydroxyhexyl chain may facilitate membrane disruption in bacteria.
  • Enzyme Binding : The piperazine ring likely interacts with active sites of enzymes such as AChE and urease, inhibiting their function.
  • Cell Cycle Modulation : Similar compounds have been shown to interfere with cell cycle progression in cancer cells, leading to increased apoptosis.

Q & A

Q. What are the key synthetic pathways for preparing [(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate?

  • The synthesis typically involves: (i) Formation of the 4-[(4-chlorophenyl)-phenylmethyl]piperazine core via nucleophilic substitution or reductive amination . (ii) Coupling the piperazine moiety to the ethoxyacetate group using a base (e.g., triethylamine) to neutralize HCl byproducts, followed by esterification with the pentahydroxyhexyl alcohol under mild heating (40–60°C) . (iii) Purification via column chromatography or recrystallization to isolate the final product .

Q. Which analytical methods are most effective for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm stereochemistry and functional group integration, particularly for the pentahydroxyhexyl chain and piperazine ring .
  • High-Performance Liquid Chromatography (HPLC): Use a methanol-water mobile phase (adjusted to pH 5.5 with phosphoric acid) for resolving stereoisomers and quantifying purity .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling of the piperazine and ethoxyacetate moieties?

  • Solvent Selection: Polar aprotic solvents (e.g., acetonitrile) enhance reactivity while minimizing side reactions .
  • Base Choice: Triethylamine or DMAP improves nucleophilic displacement efficiency .
  • Temperature Control: Stirring at 50–60°C balances reaction kinetics and thermal degradation risks .
  • Monitoring Intermediate Formation: Use thin-layer chromatography (TLC) to track reaction progress and adjust stoichiometry .

Q. What strategies resolve discrepancies in stereochemical analysis during synthesis?

  • Chiral HPLC: Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers .
  • X-ray Crystallography: Resolve ambiguous NMR signals by determining the crystal structure of intermediates or final products .
  • Dynamic NMR: Analyze temperature-dependent shifts to identify conformational flexibility in the piperazine ring .

Q. How should stability studies be designed to assess compound degradation under varying conditions?

  • Forced Degradation: Expose the compound to heat (40–80°C), humidity (75% RH), and UV light to identify degradation pathways .
  • Storage Recommendations: Store in amber vials under nitrogen at –20°C to prevent hydrolysis of the ester group or oxidation of the polyol chain .
  • Stability-Indicating Assays: Use HPLC with photodiode array detection to monitor degradation products over time .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity?

  • Enzyme Inhibition Assays: Screen against target enzymes (e.g., kinases or phosphatases) using fluorescence-based substrates .
  • Cell Viability Assays: Test cytotoxicity in relevant cell lines (e.g., cancer or primary cells) via MTT or ATP-luminescence assays .
  • Binding Affinity Studies: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with receptors .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data reported for this compound?

  • Methodological Variability: Compare solvent systems (e.g., DMSO vs. aqueous buffers) and temperature conditions across studies .
  • Polymorphism Screening: Assess crystalline vs. amorphous forms via differential scanning calorimetry (DSC) to explain solubility differences .

Q. Why do biological activity results vary between batch syntheses?

  • Impurity Profiling: Characterize byproducts (e.g., unreacted piperazine or ester hydrolysis products) using LC-MS .
  • Stereochemical Consistency: Verify enantiomeric excess (EE) via chiral HPLC and correlate with activity trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.